

# Technical Support Center: Overcoming Batch-to-Batch Variability of Pigment Red 21

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Compound of Interest		
Compound Name:	Pigment Red 21	
Cat. No.:	B1360073	Get Quote

Welcome to the Technical Support Center for **Pigment Red 21**. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to batch-to-batch variability of this pigment in your experiments and formulations.

### **Frequently Asked Questions (FAQs)**

Q1: What is **Pigment Red 21** and what are its common applications in research and drug development?

**Pigment Red 21** is a monoazo pigment with the chemical formula C23H16ClN3O2 and CAS number 6410-26-0.[1][2][3][4][5][6][7] It appears as a yellowish-red powder and is used as a colorant in various applications, including industrial paints, inks, and coatings.[2][3][5][6][8] In the pharmaceutical industry, it can be used as a colorant for solid dosage forms, such as tablets and capsules, to aid in product identification, patient compliance, and branding.[9][10] [11][12][13]

Q2: What are the primary causes of batch-to-batch variability in **Pigment Red 21**?

Batch-to-batch variability in **Pigment Red 21**, an azo pigment, primarily stems from the manufacturing process. Key factors include:

• Inconsistent Reaction Conditions: The synthesis of azo pigments involves diazotization and coupling reactions. Variations in temperature, pH, and reaction time during these stages can



lead to differences in particle size, shape, and the formation of impurities.

- Raw Material Purity: The purity of the starting materials, such as the aromatic amines, can impact the final pigment quality and introduce impurities.
- Mixing and Dispersion: Inadequate mixing during synthesis can result in localized inconsistencies in reaction conditions, leading to a broader particle size distribution and nonuniform color.[8]
- Post-Synthesis Processing: Steps like washing, drying, and milling can significantly influence the final particle size, agglomeration, and crystal form of the pigment.

Q3: How does batch-to-batch variability of **Pigment Red 21** impact drug product quality?

Inconsistent properties of **Pigment Red 21** can have several adverse effects on the final drug product, particularly for oral solid dosage forms:

- Color Inconsistency: The most apparent issue is a noticeable difference in the color of tablets
  or capsules between batches, which can affect brand identity and patient perception of the
  product's quality.[8][14]
- Content Uniformity Issues: For low-dose drug products, variations in pigment particle size and agglomeration can impact the uniformity of the blend, potentially leading to inconsistent drug content in the final tablets.[15][16][17][18][19]
- Manufacturing Processability: Changes in pigment properties like particle size and flowability
  can affect the tablet compression process, leading to issues like sticking, picking, and
  mottling.[1][20]
- Dissolution and Bioavailability: While less common for an excipient like a pigment, significant
  variations in particle size could potentially influence the dissolution rate of the drug,
  especially for poorly soluble active pharmaceutical ingredients (APIs).

### **Troubleshooting Guide**

This guide provides solutions to common problems encountered due to **Pigment Red 21** variability.



#### Problem 1: Color Variation Between Batches of Tablets/Capsules

- Symptom: Finished tablets or capsules from different manufacturing batches exhibit noticeable differences in color.
- Potential Causes & Solutions:

Potential Cause	Recommended Action
Inconsistent Pigment Properties	Implement stringent incoming quality control for each batch of Pigment Red 21. Refer to the Quality Control Parameters for Pigment Red 21 table below.
Inadequate Pigment Dispersion in Coating Suspension	Optimize the mixing process (e.g., using a high- shear mixer) to ensure uniform pigment dispersion. Maintain constant agitation of the coating suspension throughout the coating process.[8]
Uneven Coating Application	Calibrate and optimize spray gun settings, including spray rate and nozzle position, to ensure uniform coating distribution. Adjust the coating pan's rotation speed for better tablet coverage.[1][8]
Color Migration During Drying	Use milder drying conditions (lower temperature and longer time) to prevent the migration of soluble components.[14]

#### Problem 2: Mottling or Uneven Color on Individual Tablets

- Symptom: The surface of a single tablet shows patches of lighter or darker color.
- Potential Causes & Solutions:



Potential Cause	Recommended Action
Pigment Agglomeration	Ensure the pigment is deagglomerated during the preparation of the coating suspension. Use of micronized pigments can improve dispersion. [8]
Migration of Soluble Dyes	If the formulation contains soluble dyes in addition to the pigment, consider replacing them with insoluble pigments or lakes to prevent migration during drying.
Improper Mixing of Colored Binder Solution	If the pigment is incorporated into a binder solution, ensure thorough and uniform mixing.
High Drying Temperature	Reduce the drying temperature to minimize the migration of colorants to the tablet surface.[9] [10][11]

## **Quantitative Data and Specifications**

To mitigate variability, it is crucial to establish and adhere to strict quality control specifications for incoming batches of **Pigment Red 21**. The following tables provide typical specifications for pharmaceutical-grade red azo pigments.

Table 1: Recommended Quality Control Parameters for Pigment Red 21



Parameter	Test Method	Acceptance Criteria
Appearance	Visual Inspection	Fine, yellowish-red powder
Identification	FTIR Spectroscopy	The spectrum should be concordant with the reference spectrum of Pigment Red 21.
Colorimetric Analysis (CIELAB)	Spectrophotometry	See Table 2 for details.
Particle Size Distribution	Laser Diffraction	See Table 3 for details.
Impurity Profile	HPLC-UV	See Table 4 for details.
Loss on Drying	Gravimetric	≤ 1.0%
Heavy Metals	USP <232> / ICH Q3D	Conforms to regulatory limits.

Table 2: Typical CIELAB Colorimetric Specifications

The CIELAB color space is used to quantify color. The values below represent a typical specification for a red pigment, ensuring batch-to-batch color consistency.

Parameter	Description	Typical Range
L	Lightness (0=black, 100=white)	40 - 50
a	Red/Green axis (+a is red, -a is green)	+45 - +55
b	Yellow/Blue axis (+b is yellow, -b is blue)	+20 - +30
ΔΕ	Total color difference from a standard	≤ 1.5

Table 3: Typical Particle Size Distribution Specifications

Particle size distribution is critical for dispersion and content uniformity. The D10, D50, and D90 values represent the particle size below which 10%, 50%, and 90% of the particles fall,



### respectively.[21][22][23][24]

Parameter	Description	Typical Range (µm)
D10	Fine particle fraction	1 - 5
D50	Median particle size	5 - 15
D90	Coarse particle fraction	15 - 30

#### Table 4: Typical Impurity Profile Specifications by HPLC

Impurity profiling is essential to ensure the safety and performance of the pigment.

Impurity Type	Specification
Unreacted Starting Materials	Not more than 0.1% for any individual impurity
Side-Reaction By-products	Not more than 0.2% for total by-products
Degradation Products	Not more than 0.1% for any individual degradation product
Total Impurities	Not more than 0.5%

## **Experimental Protocols**

- 1. Spectrophotometric Color Measurement
- Objective: To quantitatively assess the color of Pigment Red 21 batches using the CIELAB color space.
- Methodology:
  - Sample Preparation: Prepare a dispersion of a standardized concentration of Pigment
     Red 21 in a suitable binder or solvent system, consistent for all batches.
  - Instrument Setup: Calibrate a spectrophotometer or colorimeter according to the manufacturer's instructions, using a white reference standard.



- Measurement: Measure the reflectance spectrum of the prepared sample.
- o Data Analysis: The instrument software will calculate the L, a, and b\* values. Compare these values to the established specifications.[22][25] Calculate the total color difference (ΔE) between the sample and a reference standard using the formula:  $\Delta E = \sqrt{((\Delta L))^2 + (\Delta b^*)^2}$ .
- 2. Particle Size Distribution Analysis by Laser Diffraction
- Objective: To determine the particle size distribution of **Pigment Red 21**.
- Methodology:
  - Sample Preparation: Disperse a small, representative sample of the pigment powder in a suitable liquid dispersant (e.g., isopropyl alcohol with a surfactant) and sonicate to break up agglomerates.
  - Instrument Setup: Configure the laser diffraction particle size analyzer according to the manufacturer's protocol.
  - Measurement: Introduce the dispersed sample into the instrument's measurement cell.
     The instrument will measure the light scattering pattern as the particles pass through a laser beam.
  - Data Analysis: The instrument's software will calculate the particle size distribution and report the D10, D50, and D90 values.[21][23][24]
- 3. Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
- Objective: To separate, identify, and quantify impurities in Pigment Red 21.
- Methodology:
  - Sample Preparation: Accurately weigh and dissolve a known amount of the pigment in a suitable solvent (e.g., a mixture of methanol and a small amount of ammonium hydroxide to aid dissolution), and sonicate if necessary. Dilute to a known volume and filter through a 0.45 μm syringe filter.[26][27][28][29]



- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
  - Mobile Phase A: 20 mM Ammonium acetate buffer (pH 4.5).
  - Mobile Phase B: Acetonitrile.
  - Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the main pigment and any less polar impurities.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV-Vis detector at the maximum absorbance wavelength of Pigment Red 21
     (around 520 nm) and other wavelengths to detect impurities.[29]
- Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Quantification of specific impurities can be achieved using certified reference standards.[29]

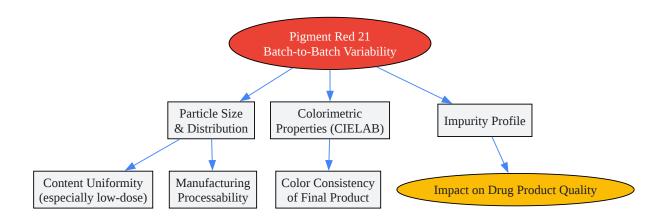
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Troubleshooting workflow for color variation.





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